N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halides or other tert-butyl-containing reagents.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-1-(4-methoxyphenyl)cyclopentanecarboxamide: A structurally similar compound with a cyclopentane ring instead of a pyrrolidine ring.
N-tert-butyl-1-(4-methoxyphenyl)acetamide: Another related compound with an acetamide group instead of a carboxamide group.
Uniqueness
N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)17-15(20)11-9-14(19)18(10-11)12-5-7-13(21-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEMLRWSQGOISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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